molecular formula C12H10BrN5O B12936778 6H-Purin-6-one, 2-amino-8-bromo-1,9-dihydro-9-(phenylmethyl)- CAS No. 96412-45-2

6H-Purin-6-one, 2-amino-8-bromo-1,9-dihydro-9-(phenylmethyl)-

Cat. No.: B12936778
CAS No.: 96412-45-2
M. Wt: 320.14 g/mol
InChI Key: SDCVRZUGUCPEJC-UHFFFAOYSA-N
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Description

2-Amino-9-benzyl-8-bromo-1H-purin-6(9H)-one is a synthetic organic compound belonging to the purine family Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly as components of nucleotides in DNA and RNA

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-9-benzyl-8-bromo-1H-purin-6(9H)-one typically involves multi-step organic reactions starting from commercially available precursors. A common synthetic route might include:

    Bromination: Introduction of the bromine atom at the 8th position of the purine ring.

    Amination: Introduction of the amino group at the 2nd position.

    Benzylation: Addition of the benzyl group at the 9th position.

Industrial Production Methods

Industrial production methods would likely involve optimizing the reaction conditions for large-scale synthesis, including the use of catalysts, solvents, and temperature control to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, potentially altering the purine ring or the substituents.

    Reduction: Reduction reactions could modify the functional groups attached to the purine ring.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the bromine or amino positions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halides, amines, and other nucleophiles.

Major Products

The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a purine derivative with altered electronic properties, while substitution could introduce new functional groups.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Studying its interactions with biological macromolecules.

    Medicine: Investigating its potential as a therapeutic agent.

    Industry: Use in the synthesis of pharmaceuticals or as a chemical intermediate.

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context. Generally, compounds like this might interact with enzymes or receptors, influencing biochemical pathways. The molecular targets could include nucleic acids or proteins, affecting processes such as DNA replication or enzyme activity.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-6-bromo-9H-purine: Lacks the benzyl group.

    9-Benzyl-8-bromo-1H-purin-6(9H)-one: Lacks the amino group.

    2-Amino-9-benzyl-1H-purin-6(9H)-one: Lacks the bromine atom.

Uniqueness

2-Amino-9-benzyl-8-bromo-1H-purin-6(9H)-one is unique due to the specific combination of functional groups, which may confer distinct chemical and biological properties compared to its analogs.

Properties

CAS No.

96412-45-2

Molecular Formula

C12H10BrN5O

Molecular Weight

320.14 g/mol

IUPAC Name

2-amino-9-benzyl-8-bromo-1H-purin-6-one

InChI

InChI=1S/C12H10BrN5O/c13-11-15-8-9(16-12(14)17-10(8)19)18(11)6-7-4-2-1-3-5-7/h1-5H,6H2,(H3,14,16,17,19)

InChI Key

SDCVRZUGUCPEJC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C3=C(C(=O)NC(=N3)N)N=C2Br

Origin of Product

United States

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